molecular formula C17H16F3NO B297104 2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide

2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No. B297104
M. Wt: 307.31 g/mol
InChI Key: BWAFLODPHBKWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFB, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). 2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide enhances the activity of GABA by increasing the affinity of the receptor for GABA, resulting in increased chloride ion influx and hyperpolarization of the membrane potential. This leads to a decrease in neuronal excitability and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and neuropathic pain. 2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide has also been shown to have anticonvulsant effects, reducing seizure activity in animal models of epilepsy. Additionally, 2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide has been shown to increase the activity of certain enzymes involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide in lab experiments is that it is a highly specific and potent modulator of the GABAA receptor. This allows researchers to study the effects of GABA modulation on neuronal activity and neurotransmitter release. However, one limitation of using 2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide is that it is a synthetic compound and may not accurately represent the effects of endogenous modulators of the GABAA receptor.

Future Directions

There are many potential future directions for research involving 2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide. One area of research could be to investigate the potential therapeutic applications of 2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide in the treatment of various neurological and psychiatric disorders. Another area of research could be to study the effects of 2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide on other neurotransmitter systems and their potential interactions with the GABAA receptor. Additionally, the development of new and more potent modulators of the GABAA receptor could lead to the development of more effective treatments for a variety of neurological and psychiatric disorders.

Synthesis Methods

2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide can be synthesized by reacting 3-(trifluoromethyl)benzoyl chloride with 2-phenylbutanamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The chemical structure of 2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide is shown below:

Scientific Research Applications

2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide has been used in various scientific research applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide has also been used as a tool to study the mechanism of action of certain neurotransmitters and receptors.

properties

Molecular Formula

C17H16F3NO

Molecular Weight

307.31 g/mol

IUPAC Name

2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C17H16F3NO/c1-2-15(12-7-4-3-5-8-12)16(22)21-14-10-6-9-13(11-14)17(18,19)20/h3-11,15H,2H2,1H3,(H,21,22)

InChI Key

BWAFLODPHBKWPC-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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